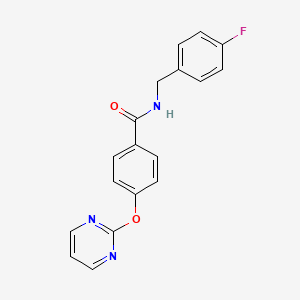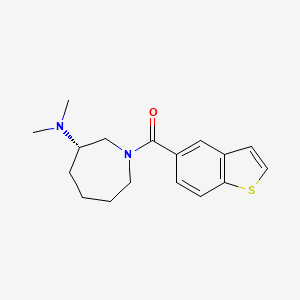![molecular formula C15H23N3O2S B5588016 N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide](/img/structure/B5588016.png)
N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions that contribute to the understanding of N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide. For instance, the synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition of azomethine ylides showcases the complexity of creating structurally intricate piperidin-4-yl derivatives (Kumar et al., 2008). Additionally, the creation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas highlights the approaches taken towards synthesizing compounds with a piperidin-1-yl component for their potent and selective activities (Harusawa et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide, such as N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, has been determined using techniques like X-ray diffraction, showcasing the complexity of their structural frameworks (Cabezas et al., 1988).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing piperidin-4-yl groups can be exemplified by the study of their synthesis and functionalization, such as the creation of functionalized 4H-pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone (Mekheimer et al., 1997). These studies highlight the diverse chemical reactivity of piperidin-4-yl derivatives.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds. While specific data on N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide may not be directly available, analogous compounds provide insight into these aspects. For example, the analysis of crystal structures of related compounds aids in understanding the solid-state properties and potential applications of these materials (Yang, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for the application of any chemical compound. Investigations into the chemical properties of similar compounds, such as the antimycobacterial activity of spiro-piperidin-4-ones (Kumar et al., 2008), provide valuable insights into how N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide might interact in biological systems or chemical processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation for Aromatase Inhibition A study focused on the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including derivatives structurally related to the compound , for their ability to inhibit estrogen biosynthesis. These compounds showed promising results as stronger inhibitors of human placental aromatase compared to aminoglutethimide, suggesting potential applications in the treatment of hormone-dependent breast cancer due to their selective inhibition properties (Hartmann & Batzl, 1986).
Antimicrobial Activity Another line of research has focused on the antimicrobial properties of N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide derivatives. These compounds have been synthesized and tested for their activity against various microorganisms, showing significant antibacterial and antifungal effects. This highlights the potential for these compounds to be developed into new antimicrobial agents, expanding their application beyond their initial scope (Mishra et al., 2010).
Neuroprotective Properties Further studies have identified derivatives of N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds have shown to protect cultured hippocampal neurons from glutamate toxicity, indicating potential neuroprotective applications. The selective inhibition of NMDA receptors without the undesired psychomotor stimulant effects associated with other NMDA antagonists positions these compounds as promising candidates for the development of new therapeutic agents for neurodegenerative diseases (Chenard et al., 1995).
Anticancer Activity Research into the anticancer properties of derivatives related to N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide has shown potent cytotoxicity towards various cancer cell lines, with particular efficacy against colon cancer and leukemia. These studies reveal the compound's ability to cause DNA fragmentation and activate caspase-3 in cancer cells, offering a new avenue for cancer therapy (Das et al., 2011).
Eigenschaften
IUPAC Name |
N-[(3R,4R)-3-hydroxy-1-(3-methylsulfanylpropyl)piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-21-10-2-8-18-9-5-13(14(19)11-18)17-15(20)12-3-6-16-7-4-12/h3-4,6-7,13-14,19H,2,5,8-11H2,1H3,(H,17,20)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQAOKWTIALMQV-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCC(C(C1)O)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCCN1CC[C@H]([C@@H](C1)O)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)


![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)
![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)
![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)
![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)
![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)
![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)
![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)
